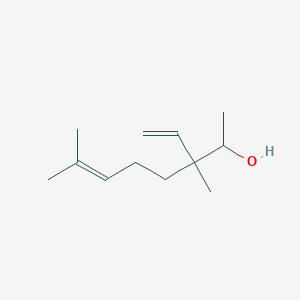
3-Ethenyl-3,7-dimethyloct-6-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-3,7-dimethyloct-6-en-2-ol is an organic compound with the molecular formula C12H22O. It is a member of the class of compounds known as terpenoids, which are derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes an ethenyl group, two methyl groups, and a hydroxyl group attached to an octene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-3,7-dimethyloct-6-en-2-ol can be achieved through various synthetic routes. One common method involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethenyl-3,7-dimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Ethenyl-3,7-dimethyloct-6-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-ethenyl-3,7-dimethyloct-6-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the ethenyl and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Similar structure but with a hydroxyl group at a different position.
3,7-Dimethyloct-2-en-1-ol: Similar structure but with a double bond at a different position.
3,7-Dimethyloct-6-en-1-yl palmitate: An ester derivative with a palmitate group.
Uniqueness
3-Ethenyl-3,7-dimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ethenyl group provides additional reactivity compared to similar compounds, making it valuable in various synthetic and research applications .
特性
CAS番号 |
57813-24-8 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC名 |
3-ethenyl-3,7-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3 |
InChIキー |
OBYJLRTUJBXVCV-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(CCC=C(C)C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


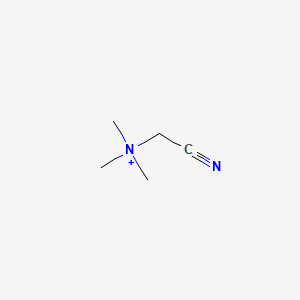
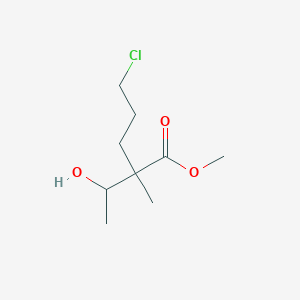
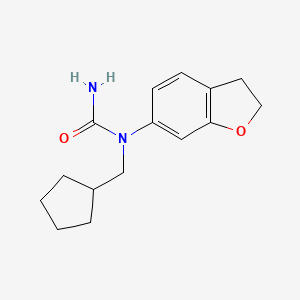
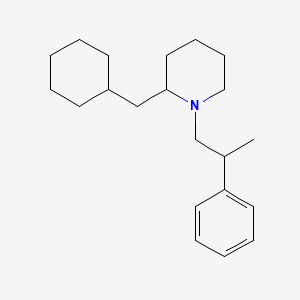
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
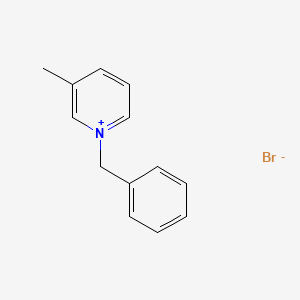
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)


